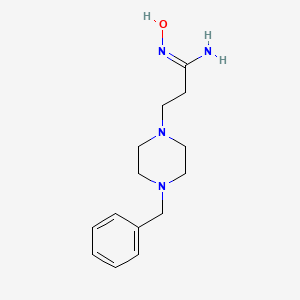

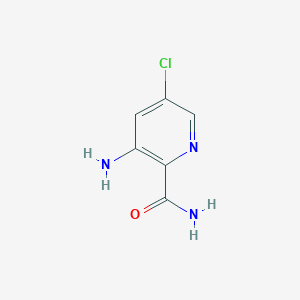

3-Amino-5-chloropyridine-2-carboxamide

Übersicht

Beschreibung

3-Amino-5-chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.586 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-5-chloropyridine-2-carboxamide consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms. The ring is substituted with an amino group at the 3rd position, a chlorine atom at the 5th position, and a carboxamide group at the 2nd position .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

- Field : Pharmaceuticals

- Application : “3-Amino-5-chloropyridine-2-carboxamide” is used in the synthesis of pyridine carboxamide derivatives, which are explored as urease inhibitors .

- Method : A series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction .

- Results : Among the series, 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) showed significant activity with IC50 = 1.07 ± 0.043 µM, 2.18 ± 0.058 µM respectively .

Anti-inflammatory Research

- Field : Anti-inflammatory Research

- Application : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Method : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .

- Results : Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidine derivatives showed potential inhibitory effects .

Synthesis of Imidazo[4,5-b]pyridine

- Field : Organic Chemistry

- Application : “3-Amino-5-chloropyridine-2-carboxamide” is used in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine .

- Method : The compound is used as a starting material in the synthesis of the imidazo[4,5-b]pyridine derivative .

- Results : The synthesized imidazo[4,5-b]pyridine derivative can be used for further research and development .

Removal of Aminopyridine Impurities

- Field : Pharmaceutical Chemistry

- Application : “3-Amino-5-chloropyridine-2-carboxamide” is used in the identification and evaluation of molecularly imprinted polymers for the selective removal of potentially genotoxic aminopyridine impurities from pharmaceuticals .

- Method : Molecularly imprinted polymers are synthesized and tested for their ability to selectively bind and remove aminopyridine impurities .

Antagonists of the Human Chemokine Receptor CXCR2

- Field : Biochemistry

- Application : “3-Amino-5-chloropyridine-2-carboxamide” is used in the synthesis of pyrido[3,4-d]pyrimidines as antagonists of the human chemokine receptor CXCR2 .

- Method : The compound is used as a starting material in the synthesis of the pyrido[3,4-d]pyrimidine analogue .

- Results : The synthesized pyrido[3,4-d]pyrimidine analogue showed promising CXCR2 antagonistic potency with an IC50 value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay .

Synthesis of Zopiclone

- Field : Pharmaceutical Chemistry

- Application : “3-Amino-5-chloropyridine-2-carboxamide” is used in the synthesis of Zopiclone , a nonbenzodiazepine with a pharmacological profile equivalent to chlordiazepoxide and nitrazepam .

- Method : The compound is used as a starting material in the synthesis of Zopiclone .

- Results : The synthesized Zopiclone is used as a CNS medication .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-5-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETRZHKCZGBNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618450 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloropyridine-2-carboxamide | |

CAS RN |

27330-34-3 | |

| Record name | 3-Amino-5-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

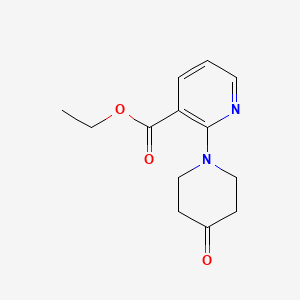

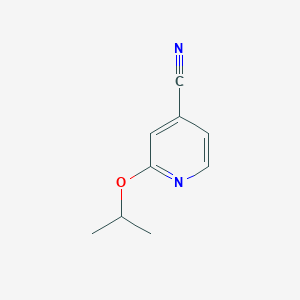

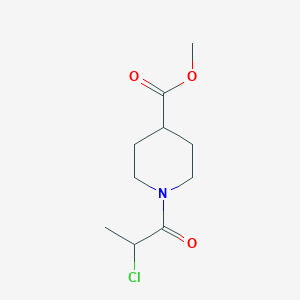

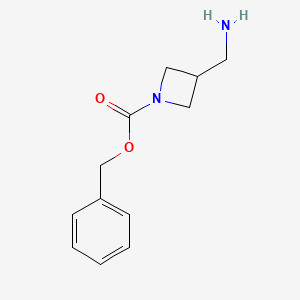

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)